molecular formula C13H13N5O5S2 B193995 Ceftizoxim CAS No. 68401-81-0

Ceftizoxim

Katalognummer: B193995
CAS-Nummer: 68401-81-0
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: NNULBSISHYWZJU-LDYMZIIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftizoxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections. It is known for its broad-spectrum activity against both aerobic and anaerobic gram-positive and gram-negative organisms. Unlike other third-generation cephalosporins, ceftizoxime is resistant to hydrolysis by beta-lactamases, making it effective against beta-lactamase-producing bacteria .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Ceftizoxime is indicated for treating a wide array of bacterial infections, including:

  • Urinary Tract Infections : Effective against pathogens such as Escherichia coli and Klebsiella spp..
  • Respiratory Tract Infections : Utilized in cases involving organisms like Haemophilus influenzae and Staphylococcus aureus.
  • Skin and Soft Tissue Infections : Demonstrated effectiveness in treating various skin infections.
  • Intra-abdominal Infections : Employed in managing infections within the abdominal cavity.
  • Gynecological Infections : Used for pelvic inflammatory disease caused by Neisseria gonorrhoeae and other organisms.
  • Sepsis : Administered as part of treatment regimens for septic patients.
  • Surgical Prophylaxis : Given prior to surgical procedures to prevent infections.

Pharmacological Profile

Ceftizoxime's pharmacokinetics are crucial for its clinical effectiveness. It can be administered intravenously or intramuscularly, allowing for flexibility based on the severity of the infection and patient condition. The drug is characterized by:

  • High Resistance to Beta-Lactamases : Ceftizoxime exhibits strong resistance against various beta-lactamase enzymes produced by both gram-positive and gram-negative bacteria, enhancing its utility in treating resistant infections .
  • Rapid Urinary Excretion : Following administration, high urinary recovery rates have been observed, indicating efficient renal clearance .

Pediatric Applications

Clinical studies have highlighted the efficacy of ceftizoxime in pediatric populations. A study involving 18 children with various bacterial infections reported an overall effectiveness rate of 94%, with excellent clinical outcomes in several cases . The dosage ranged from 69 to 147 mg/kg administered intravenously, demonstrating its safety and efficacy in younger patients.

Case Studies

Several documented case studies illustrate the successful application of ceftizoxime in specific clinical scenarios:

StudyPatient DemographicsInfection TypeOutcome
Study 1Children (n=18)Respiratory infections, chronic bacteremia94% effectiveness; excellent in 4 cases
Study 2Adults (n=50)Postoperative infectionsLower peak serum levels correlated with infection rates
Study 3Pediatric meningitis casesBacterial meningitisEffective treatment with minimal side effects

Wirkmechanismus

Target of Action

Ceftizoxime, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a vital component for bacterial survival .

Mode of Action

Ceftizoxime interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall, leads to the weakening of the cell wall’s integrity, resulting in bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Ceftizoxime is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, Ceftizoxime disrupts the biosynthesis and assembly of the cell wall . This disruption leads to the weakening of the cell wall, causing the bacterial cell to lyse and die .

Pharmacokinetics

Ceftizoxime is mainly excreted by the kidneys, with renal and total clearance determined at two different steady states . The drug has a prolonged serum half-life in patients with end-stage renal disease, indicating that dosage should be adjusted for patients with moderate-to-severe renal impairment . The protein binding of Ceftizoxime in subjects with normal renal function is 31%, and the haemodialysis clearance of Ceftizoxime is 44.8 ± 21.5 ml/min .

Result of Action

The primary result of Ceftizoxime’s action is the lysis and death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Ceftizoxime causes the cell wall to weaken, leading to cell lysis and death . This makes Ceftizoxime effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Action Environment

Ceftizoxime retains its potency in aqueous solution at 4°C for about 3 months . Even after 4 months, some residual activity can be found . This suggests that the stability and efficacy of Ceftizoxime can be influenced by environmental factors such as temperature and storage conditions .

Biochemische Analyse

Biochemical Properties

Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Cellular Effects

Ceftizoxime, by binding to PBPs, inhibits the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Molecular Mechanism

The mechanism of action of Ceftizoxime involves its binding to specific PBPs located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . It’s possible that Ceftizoxime interferes with an autolysin inhibitor .

Temporal Effects in Laboratory Settings

Ceftizoxime is stable in vitro against a variety of β-lactamases, including most R plasmid-mediated enzymes . It’s also reported to be safe and effective in aged patients and in patients with hematologic disorders .

Dosage Effects in Animal Models

In animal studies, high concentrations of Ceftizoxime were attained in the sera of all test animals and in the tissues of rats after parenteral dosing . The serum concentrations of Ceftizoxime were higher than those of other antibiotics in large animals (dogs and monkeys), but were lower in small animals (mice and rats) .

Metabolic Pathways

Ceftizoxime is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours . About 80% of Ceftizoxime is excreted unchanged in the 24-h urine of all species tested .

Transport and Distribution

The mean apparent volume of distribution of Ceftizoxime ranges between 15 - 28L . It’s excreted virtually unchanged by the kidneys in 24 hours .

Subcellular Localization

Given its mechanism of action, it can be inferred that Ceftizoxime localizes to the bacterial cell wall where it binds to PBPs .

Analyse Chemischer Reaktionen

Ceftizoxime undergoes various chemical reactions, including:

Biologische Aktivität

Ceftizoxime is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria. It is characterized by its stability against beta-lactamases, making it effective in treating infections caused by resistant strains. This article delves into the biological activity of ceftizoxime, including its mechanism of action, pharmacokinetics, clinical efficacy, and recent advancements in its formulation.

Ceftizoxime functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This action leads to cell lysis mediated by autolytic enzymes:

  • Binding to PBPs : Ceftizoxime binds to PBPs 1A and 1B in Escherichia coli, inhibiting their function.
  • Resistance to Beta-Lactamases : The compound is highly resistant to hydrolysis by many beta-lactamases, allowing it to maintain efficacy against a variety of pathogens, including those producing these enzymes .

Pharmacokinetics

Ceftizoxime is administered intravenously or intramuscularly and is not metabolized in the body. It is excreted unchanged via the kidneys within 24 hours. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution15 - 28 L
Protein Binding30%
Half-LifeNot available
Route of EliminationRenal (unchanged)

Clinical Efficacy

Ceftizoxime has demonstrated significant clinical efficacy across various types of infections. A multicenter clinical trial involving 1828 patients reported high success rates in treating infections:

  • Genitourinary Infections : 97% efficacy
  • Respiratory Tract Infections : 92% efficacy
  • Skin and Soft Tissue Infections : 97% efficacy
  • Meningitis : 100% efficacy
  • Neonatal Infections : 88-92% efficacy .

Case Studies

  • Meningitis Treatment : A study demonstrated that ceftizoxime was effective in treating bacterial meningitis in pediatric patients, achieving complete resolution of symptoms and negative cultures in all cases treated.
  • Complicated Urinary Tract Infections : In a cohort of immunocompromised patients, ceftizoxime showed a bacteriological clearance rate comparable to aminoglycosides but with a better safety profile regarding nephrotoxicity .

Antibacterial Spectrum

Ceftizoxime exhibits a broad spectrum of activity against various pathogens:

  • Gram-Negative Bacteria : Highly active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
  • Gram-Positive Bacteria : Limited activity against staphylococci and enterococci; however, it remains effective against some strains in mixed infections.

The drug has shown limited effectiveness against Pseudomonas aeruginosa, which restricts its use as monotherapy for infections caused by this organism .

Recent Advances in Formulation

Recent research has focused on enhancing the delivery and effectiveness of ceftizoxime through novel formulations:

  • Ceftizoxime-Loaded Nanoparticles : A study explored the use of pectin-based nanoparticles for delivering ceftizoxime. These formulations showed improved antibacterial activity against various strains, including Bacillus cereus and Pseudomonas aeruginosa, with sustained drug release profiles .

Eigenschaften

Key on ui mechanism of action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.

CAS-Nummer

68401-81-0

Molekularformel

C13H13N5O5S2

Molekulargewicht

383.4 g/mol

IUPAC-Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1

InChI-Schlüssel

NNULBSISHYWZJU-LDYMZIIASA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Isomerische SMILES

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O

Kanonische SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Aussehen

Off-White to Pale Yellow Solid

melting_point

>230ºC

Key on ui other cas no.

68401-81-0

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

68401-82-1 (mono hydrochloride salt)

Löslichkeit

2.29e-01 g/L

Synonyme

Cefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftizoxime
Reactant of Route 2
Ceftizoxime
Reactant of Route 3
Reactant of Route 3
Ceftizoxime
Reactant of Route 4
Reactant of Route 4
Ceftizoxime
Reactant of Route 5
Ceftizoxime
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ceftizoxime
Customer
Q & A

Q1: How does ceftizoxime exert its antibacterial effect?

A1: Ceftizoxime, a third-generation cephalosporin antibiotic, functions by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), crucial enzymes involved in the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death. []

Q2: Does ceftizoxime's affinity for PBPs differ from its stereoisomer?

A2: Yes, research has shown that ceftizoxime exhibits a significantly higher affinity for PBPs compared to its stereoisomer, FR 14060. This difference in binding affinity translates to greater potency in inhibiting peptidoglycan polymerization and ultimately, superior antibacterial activity. []

Q3: Are there morphological changes in bacteria exposed to ceftizoxime?

A3: While both ceftizoxime and benzylpenicillin induce spheroplast formation in Bacteroides fragilis, ceftizoxime does so at higher concentrations. Additionally, ceftizoxime elicits a distinct morphological response not observed with other β-lactam antibiotics, highlighting its unique interaction with bacterial cells. []

Q4: What is the molecular formula and weight of ceftizoxime?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of ceftizoxime. It is advisable to consult a comprehensive chemical database or the drug's official monograph for this information.

Q5: How stable is ceftizoxime in the presence of β-lactamases compared to other β-lactams?

A5: Ceftizoxime demonstrates remarkable stability against a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs), particularly those of the CTX-M type. Its stability surpasses that of penicillins, cefazolin, and even some third-generation cephalosporins. []

Q6: Is ceftizoxime compatible with compound amino acid injection?

A6: Yes, research indicates that ceftizoxime sodium is compatible with compound amino acid injection. Combining these in a single infusion package can simplify administration and potentially enhance the stability and bioavailability of ceftizoxime. []

Q7: How is ceftizoxime metabolized and excreted?

A7: Studies in rats and dogs reveal that ceftizoxime undergoes minimal metabolic degradation. It is predominantly excreted unchanged in urine, with rapid urinary excretion observed in both species. []

Q8: How does renal function affect ceftizoxime pharmacokinetics?

A8: Ceftizoxime clearance is directly correlated with creatinine clearance. In individuals with impaired renal function, ceftizoxime half-life is significantly prolonged, necessitating dosage adjustments based on the degree of renal impairment. []

Q9: What is the role of multidrug resistance-associated protein 4 (MRP4) in ceftizoxime disposition?

A9: MRP4 plays a role in the renal tubular secretion of ceftizoxime. Studies in Mrp4–/– mice demonstrated reduced urinary recovery and increased kidney-to-plasma concentration ratios for ceftizoxime, indicating MRP4's involvement in its elimination. []

Q10: Does the presence of mastitis in animals influence ceftizoxime pharmacokinetics?

A10: Yes, mastitis significantly alters the pharmacokinetic profile of ceftizoxime. Studies in goats and buffaloes with mastitis have shown altered distribution, prolonged elimination half-life, and extended persistence in milk compared to healthy animals. [, ]

Q11: Is ceftizoxime effective against anaerobic bacteria?

A11: While ceftizoxime demonstrates bactericidal activity against anaerobic bacteria, its efficacy varies. Combining ceftizoxime with metronidazole significantly enhances bactericidal titers against Bacteroides fragilis group organisms compared to ceftizoxime alone. []

Q12: How does ceftizoxime compare to other antibiotics for surgical prophylaxis?

A12: Clinical trials suggest that single-dose ceftizoxime is as effective as multiple-dose cefoxitin in preventing postoperative infections after hysterectomy. [] Additionally, ceftizoxime combined with metronidazole demonstrated comparable efficacy to gentamicin plus metronidazole in preventing infections after lower gastrointestinal surgery. []

Q13: Is ceftizoxime a suitable alternative to amikacin in neonatal sepsis treatment?

A13: A randomized clinical trial indicated that ceftizoxime, in combination with ampicillin, achieved similar treatment success rates compared to ampicillin plus amikacin for neonatal sepsis. These findings suggest ceftizoxime could be a viable alternative, potentially mitigating the risk of antibiotic resistance. []

Q14: What is the prevalence of resistance to third-generation cephalosporins like ceftizoxime?

A14: Resistance to third-generation cephalosporins, including ceftizoxime, is a growing concern. Studies on clinical isolates reveal variable resistance rates depending on the bacterial species and the specific antibiotic. Continuous monitoring of resistance patterns is crucial for guiding appropriate antibiotic selection. []

Q15: Can the use of beta-lactam antibiotics lead to vancomycin-resistant MRSA?

A15: Research suggests that exposure to beta-lactam antibiotics, including ceftizoxime, can potentially induce vancomycin resistance in MRSA strains possessing the capacity for this phenotype. This phenomenon, known as beta-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR), highlights the complexity of antibiotic resistance development. []

Q16: Are there any reports of serious adverse reactions associated with ceftizoxime?

A17: While generally considered safe, a case report documented fatal hemolytic anemia in an elderly patient receiving ceftizoxime. The patient had impaired renal function and received a higher than recommended dose, highlighting the importance of appropriate dosing and monitoring for potential adverse events. []

Q17: What analytical techniques are used to quantify ceftizoxime?

A18: High-performance liquid chromatography (HPLC) is a commonly employed technique for the accurate and sensitive quantification of ceftizoxime in various matrices, including pharmaceutical formulations, serum, and milk. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.